molecular formula C15H11N3O4S2 B4194408 2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No. B4194408
M. Wt: 361.4 g/mol
InChI Key: AXYGLVIYIKZTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease, it has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In agriculture, it acts as a fungicide and insecticide by inhibiting the growth of fungi and insects. In environmental science, it acts as a chelating agent, binding to heavy metals and facilitating their detection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and the specific application. In medicine, it has been shown to have cytotoxic effects on cancer cells and neuroprotective effects in Alzheimer's and Parkinson's disease. In agriculture, it has been shown to inhibit the growth of fungi and insects. In environmental science, it has been shown to facilitate the detection of heavy metals in water.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide in lab experiments include its versatility, low cost, and ease of synthesis. However, its limitations include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research of 2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide. In medicine, further studies are needed to determine its efficacy and safety in treating various diseases. In agriculture, research is needed to develop more effective and environmentally friendly pesticides. In environmental science, research is needed to explore its potential applications in the detection and removal of other pollutants besides heavy metals.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a fungicide and insecticide. In environmental science, it has been used for the detection of heavy metals in water.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-hydroxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c19-12-7-9(18(21)22)5-6-10(12)16-14(20)8-23-15-17-11-3-1-2-4-13(11)24-15/h1-7,19H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYGLVIYIKZTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylthio)-N-(2-hydroxy-4-nitrophenyl)acetamide

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